molecular formula C10H19NO B12615389 N-methylnon-2-enamide CAS No. 920756-29-2

N-methylnon-2-enamide

Cat. No.: B12615389
CAS No.: 920756-29-2
M. Wt: 169.26 g/mol
InChI Key: GQBCQJCQLBMAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylnon-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound has the molecular formula C10H19NO and is known for its unique reactivity and applications in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylnon-2-enamide can be synthesized through several methods. One common approach involves the direct N-dehydrogenation of amides. This method employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.

Another method involves the regioselective oxidative desaturation of amides using iron-assisted catalysis. This approach provides an efficient route to enamides and β-halogenated enamides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methylnon-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, reduced amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methylnon-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylnon-2-enamide involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the electron-withdrawing nature of the amide group, which affects its nucleophilicity and electrophilicity. This allows it to participate in a variety of chemical reactions, including those catalyzed by transition metals .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-nonenamide: Similar in structure but differs in the position of the double bond.

    N-methyl-2-decenamide: Another related compound with a longer carbon chain.

    N-methyl-2-undecenamide: Similar structure with an even longer carbon chain.

Uniqueness

N-methylnon-2-enamide is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its conjugated amide group makes it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

920756-29-2

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-methylnon-2-enamide

InChI

InChI=1S/C10H19NO/c1-3-4-5-6-7-8-9-10(12)11-2/h8-9H,3-7H2,1-2H3,(H,11,12)

InChI Key

GQBCQJCQLBMAHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.